![molecular formula C17H14ClNO B11839895 4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline CAS No. 61189-85-3](/img/structure/B11839895.png)
4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline: is a chemical compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors . The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods often focus on cost-effectiveness, scalability, and environmental sustainability.
化学反应分析
Types of Reactions
4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the isoquinoline core.
科学研究应用
4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
相似化合物的比较
Similar Compounds
- 4-[(4-Chlorophenyl)methyl]-1(2H)-phthalazinone
- 4-Chlorophenyl methyl sulfone
- Cetirizine Related Compound A
Uniqueness
4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a methoxy group on the isoquinoline core. This unique structure may confer distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
61189-85-3 |
|---|---|
分子式 |
C17H14ClNO |
分子量 |
283.7 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)methyl]-7-methoxyisoquinoline |
InChI |
InChI=1S/C17H14ClNO/c1-20-16-6-7-17-13(10-19-11-14(17)9-16)8-12-2-4-15(18)5-3-12/h2-7,9-11H,8H2,1H3 |
InChI 键 |
JSUHDQIOLYVPPX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CN=CC(=C2C=C1)CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


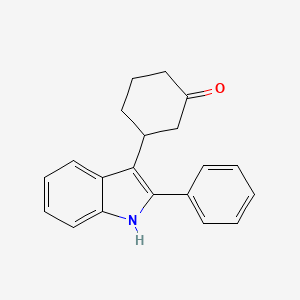
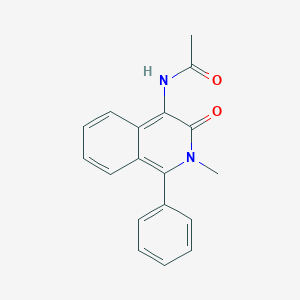
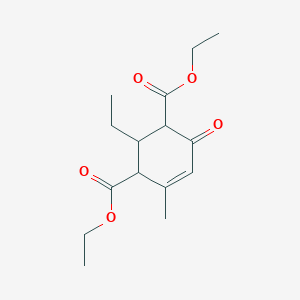


![5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole](/img/structure/B11839847.png)

![(3aR,4S,9bS)-Ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B11839849.png)
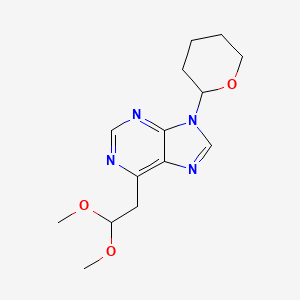


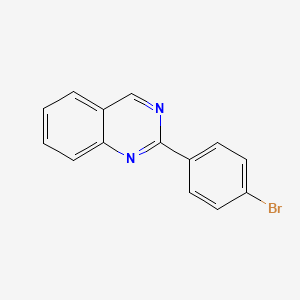
![tert-Butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11839865.png)
![Benzenemethanol, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B11839877.png)
